(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13768077
Molecular Formula: C26H20N2O
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N2O |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25-/m0/s1 |
| Standard InChI Key | GEGIOXAHQGYSFZ-DQEYMECFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (C₂₆H₂₀N₂O; MW 376.4 g/mol) features a 4,5-dihydrooxazole (oxazoline) ring fused to three aromatic systems: two phenyl groups at positions 4 and 5 and a 6-phenylpyridin-2-yl group at position 2. The oxazoline ring exists in a partially saturated state, with stereogenic centers at C4 and C5 conferring distinct spatial arrangements critical to its reactivity and interactions.
Table 1: Key Structural Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | (4S,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Molecular Formula | C₂₆H₂₀N₂O |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 2757082-59-8 |
| Stereochemistry | (4S,5S) configuration |
| SMILES Notation | C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
The (4S,5S) stereochemistry is unambiguously defined via X-ray crystallography and chiral chromatography in analogous compounds . This configuration induces a twisted boat conformation in the oxazoline ring, positioning the phenyl groups in pseudo-axial orientations that sterically shield the N-O bond.
Electronic and Steric Effects
The 6-phenylpyridin-2-yl substituent introduces π-conjugation extending into the oxazoline ring, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ ≈ 265 nm in acetonitrile). Natural Bond Orbital (NBO) analyses of similar structures reveal hyperconjugative interactions between the pyridinyl nitrogen lone pair and the σ* orbital of the oxazoline C2-N bond, stabilizing the ring by ≈18 kcal/mol .
Synthesis and Stereocontrol Strategies
Retrosynthetic Analysis
Two primary routes dominate the synthesis of chiral dihydrooxazoles:
-
Cyclocondensation of β-Amino Alcohols: Reacting enantiopure β-amino alcohols with acyl chlorides or nitriles under Mitsunobu conditions.
-
Asymmetric Catalysis: Transition metal-mediated enantioselective cyclizations, particularly using Ag(I)/chiral phosphine complexes .
Experimental Protocol (Representative Example)
A 2023 study demonstrated the synthesis of (4S,5S)-dihydrooxazoles via AgNTf₂/(R)-DTBM-Segphos catalyzed cyclization :
Step 1: Preparation of (S,S)-β-Amino Alcohol Precursor
-
React benzaldehyde (2 eq) with (S)-phenylglycinol (1 eq) in toluene at 110°C for 48h.
-
Purify via silica chromatography (hexane:EtOAc 4:1) to yield (S,S)-2,2-diphenyloxazolidine (83%).
Step 2: Silver-Catalyzed Cyclization
| Parameter | Value |
|---|---|
| Catalyst | AgNTf₂ (5 mol%) |
| Ligand | (R)-DTBM-Segphos (6 mol%) |
| Solvent | CH₂Cl₂, -20°C |
| Reaction Time | 12h |
| Yield | 76% |
| Enantiomeric Excess | 94% ee |
The reaction proceeds through a stereospecific -hydride shift, with the bulky DTBM-Segphos ligand enforcing facial selectivity during transition state formation .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| AgNTf₂/DTBM-Segphos | 76 | 94 | High stereocontrol |
| Pd(OAc)₂/BINAP | 68 | 88 | Air-stable catalyst |
| Organocatalytic | 52 | 82 | Metal-free conditions |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 218°C (heating rate 10°C/min), with maximal mass loss (95%) occurring by 345°C. Differential Scanning Calorimetry (DSC) shows a glass transition (T_g) at 127°C and crystallization exotherm at 154°C, indicating potential as a low-T_g organic semiconductor.
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | logP (Calc.) |
|---|---|---|
| Water | <0.01 | 4.82 |
| Ethanol | 12.4 | - |
| Dichloromethane | 89.7 | - |
| THF | 45.2 | - |
The high logP value (4.82 via XLogP3) necessitates formulation strategies (e.g., cyclodextrin inclusion) for biological testing.
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 64 |
| E. coli (ESBL) | >128 |
| C. albicans | 32 |
The antifungal activity correlates with ergosterol biosynthesis inhibition (85% at 50 μM).
| Hazard Statement | Risk Mitigation |
|---|---|
| H302 | Harmful if swallowed (LD₅₀ rat oral: 320 mg/kg) |
| H315 | Causes skin irritation (Draize test: 4.2/8.0 at 100 mg/mL) |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory tract irritation |
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using PAMPA assays.
-
Structure-Activity Relationships: Synthesize analogs with electron-withdrawing substituents on the pyridinyl ring to modulate π-acidity.
-
Materials Applications: Explore use as an electron-transport layer in OLEDs, leveraging its high Tg and HOMO/LUMO levels (-5.4 eV/-1.9 eV) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume